molecular formula C9H20N2O B1481345 (1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol CAS No. 2090302-95-5

(1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol

Cat. No. B1481345
CAS RN: 2090302-95-5
M. Wt: 172.27 g/mol
InChI Key: FWZXBTSVPSCBIA-UHFFFAOYSA-N
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Description

Amines and alcohols are common functional groups in organic chemistry. A compound like “(1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol” would likely contain these functional groups, given its name . Amines are derivatives of ammonia and can be primary, secondary, or tertiary depending on the number of carbon-containing groups attached to the nitrogen . Alcohols contain a hydroxyl (-OH) group .


Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps, each requiring specific reagents and conditions. Without specific information on “(1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol”, it’s challenging to provide a detailed synthesis analysis .


Chemical Reactions Analysis

Amines and alcohols, the likely functional groups in “(1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol”, participate in a variety of chemical reactions. For example, amines can act as bases and nucleophiles, while alcohols can undergo reactions such as oxidation and esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, density, and reactivity, depend on its molecular structure. Amines and alcohols generally have higher boiling points than hydrocarbons of similar molecular weight due to their ability to form hydrogen bonds .

Scientific Research Applications

1. Organocatalysis

  • Enantioselective Michael Addition : The use of similar pyrrolidinemethanols, like bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, has been found effective as bifunctional organocatalysts in enantioselective Michael addition of malonate esters to nitroolefins. This showcases its potential in asymmetric synthesis (Lattanzi, 2006).

2. Synthesis of Complex Molecules

  • Synthesis of Pyrrolopyridin-3-ols : Research demonstrates the use of related methanols in the synthesis of complex organic molecules, such as 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols, indicating the utility of such compounds in organic synthesis (Kobayashi et al., 2011).

3. Catalysis in Polymerization

  • Catalytic Oligomerization of Ethylene : Nickel complexes with bidentate N,O-type ligands, such as those derived from similar methanols, have been synthesized and applied in catalytic oligomerization of ethylene, suggesting their role in industrial polymerization processes (Kermagoret & Braunstein, 2008).

4. Synthesis of Antibiotics

  • Synthesis of Thiopeptide Antibiotics : A study shows the use of methanol in the synthesis of dimethyl sulfomycinamate, a derivative of sulfomycin family of thiopeptide antibiotics, indicating its role in medicinal chemistry (Bagley et al., 2005).

5. Influence on Biomembrane Studies

  • Impact on Lipid Dynamics : Research using methanol as a solubilizing agent has shown significant impacts on lipid dynamics in biological and synthetic membranes, which is crucial in studies involving transmembrane proteins/peptides (Nguyen et al., 2019).

Mechanism of Action

The mechanism of action of a compound depends on its chemical structure and the context in which it is used. For example, some amines are used in carbon capture due to their ability to absorb CO2 .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. It’s important to refer to the material safety data sheet (MSDS) for detailed information .

Future Directions

The future directions for research on a specific compound would depend on its properties and potential applications. For example, amines are being studied for their potential use in carbon capture and storage .

properties

IUPAC Name

[1-(2-aminoethyl)-4,4-dimethylpyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-9(2)7-11(4-3-10)5-8(9)6-12/h8,12H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZXBTSVPSCBIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1CO)CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol
Reactant of Route 2
(1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol
Reactant of Route 3
(1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol
Reactant of Route 4
(1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol
Reactant of Route 5
(1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol
Reactant of Route 6
(1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol

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